molecular formula C13H13ClN4OS B5821821 N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide

N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide

Cat. No. B5821821
M. Wt: 308.79 g/mol
InChI Key: RQTPVGKWQKIDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 4-allyl-4H-1,2,4-triazole-3-thiol in the presence of triethylamine. The resulting compound has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide involves the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide can prevent the growth of cancer cells. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. Additionally, this compound has been shown to reduce the production of inflammatory mediators, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide in lab experiments is its potential in various scientific research applications, including cancer treatment, antimicrobial activity, and anti-inflammatory effects. Additionally, this compound has been shown to have low toxicity, making it a safe option for use in lab experiments. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide. One potential direction is the development of new synthetic methods to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential in various scientific research applications. Furthermore, the development of new formulations and delivery methods may improve the solubility and bioavailability of this compound, making it a more effective option for use in lab experiments.

Synthesis Methods

The synthesis of N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with 4-allyl-4H-1,2,4-triazole-3-thiol in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting compound is then purified using column chromatography to obtain a pure product.

Scientific Research Applications

N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide has been extensively studied for its potential in various scientific research applications. This compound has shown potential in cancer treatment by inhibiting the growth of cancer cells. It has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has anti-inflammatory effects and has been studied for its potential in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-chloro-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4OS/c1-2-7-18-11(16-17-13(18)20)8-15-12(19)9-5-3-4-6-10(9)14/h2-6H,1,7-8H2,(H,15,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTPVGKWQKIDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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